The Strategic Role of 7-Nitro-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry and Drug Discovery
Abstract: In the architecture of modern psychotropics and cardiovascular agents, the 3,4-dihydroquinolin-2(1H)-one (carbostyril) scaffold is a highly privileged structure. This technical guide explores the critical role...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: In the architecture of modern psychotropics and cardiovascular agents, the 3,4-dihydroquinolin-2(1H)-one (carbostyril) scaffold is a highly privileged structure. This technical guide explores the critical role of 7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-10-2) as a synthetic linchpin. By acting as the primary precursor for 7-amino and 7-hydroxy carbostyril derivatives, it enables the synthesis of blockbuster therapeutics such as Aripiprazole, Brexpiprazole, and Cilostazol.
The Carbostyril Scaffold: Pharmacophoric Significance
The carbostyril core functions as a conformationally restricted bioisostere of phenols and anilines. It provides a rigid hydrogen-bond donor/acceptor network (via the lactam amide) that is highly complementary to aminergic G-protein coupled receptors (GPCRs), specifically dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors.
Regioselective functionalization of this scaffold is paramount. Direct electrophilic aromatic substitution of the carbostyril core often yields an intractable mixture of 6- and 7-substituted isomers [1][4]. The targeted isolation of 7-Nitro-3,4-dihydroquinolin-2(1H)-one provides a critical divergence point. The 7-position substitution dictates the exact spatial trajectory of the lipophilic tail in atypical antipsychotics, which is non-negotiable for achieving partial agonism rather than full antagonism at the D2 receptor.
Fig 1: Pharmacological signaling logic of 7-substituted carbostyril-derived atypical antipsychotics.
Synthetic Architecture: The 7-Nitro Linchpin
The direct hydroxylation of the carbostyril core is synthetically prohibitive due to poor regiocontrol and severe over-oxidation risks. By utilizing 7-Nitro-3,4-dihydroquinolin-2(1H)-one as a starting material, chemists exploit the robust predictability of nitro reduction followed by diazotization.
Causality of the Synthetic Route
Catalytic Hydrogenation: Reducing the nitro group to an amine via Pd/C catalytic hydrogenation is favored over dissolving metal reductions (e.g., SnCl2, Fe/HCl). This choice eliminates heavy metal residues—ensuring compliance with ICH Q3D guidelines for elemental impurities—and maximizes atom economy by producing only water as a byproduct.
Diazotization & Hydrolysis: The resulting 7-amino intermediate [2] is converted to a diazonium salt. Thermal decomposition of this salt in an aqueous acidic medium selectively yields the phenol (7-hydroxy derivative) [3]. This Sandmeyer-type hydrolysis ensures the hydroxyl group is installed exclusively at the 7-position, preventing the formation of the inactive 6-hydroxy isomer.
Fig 2: Synthetic workflow from the carbostyril core to target APIs via the 7-nitro intermediate.
Quantitative Data & Physicochemical Profiling
The physical properties of the intermediates dictate the solvent choices and isolation techniques used during scale-up. Below is a comparative summary of the 7-nitro precursor and its downstream derivatives.
Compound Name
CAS Number
Molecular Weight
Formula
Pharmacological / Synthetic Utility
7-Nitro-3,4-dihydroquinolin-2(1H)-one
22246-10-2
192.17 g/mol
C9H8N2O3
Key Synthetic Precursor
7-Amino-3,4-dihydroquinolin-2(1H)-one
22246-07-7
162.19 g/mol
C9H10N2O
Intermediate / Modulator
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
22246-18-0
163.18 g/mol
C9H9NO2
Direct API Precursor
Aripiprazole
129722-12-9
448.39 g/mol
C23H27Cl2N3O2
Atypical Antipsychotic API
Cilostazol
73963-72-1
369.46 g/mol
C20H27N5O2
Antiplatelet / Vasodilator API
Experimental Protocols & Self-Validating Systems
As a best practice in process chemistry, every workflow must be a self-validating system. The following protocol outlines the transformation of the 7-nitro intermediate into the 7-hydroxy precursor, complete with in-process controls (IPCs).
Phase 1: Catalytic Hydrogenation (Reduction to Amine)
Preparation: Dissolve 1.0 eq of 7-Nitro-3,4-dihydroquinolin-2(1H)-one in anhydrous methanol/THF (1:1 v/v) under an inert nitrogen atmosphere.
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight).
Reaction: Purge the reactor with H2 gas. Maintain a hydrogen pressure of 40 psi and stir at 25 °C.
Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when the nitro peak (~260 nm) is < 0.5% relative area. Hydrogen uptake will visibly cease.
Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroquinolin-2(1H)-one.
Phase 2: Diazotization and Hydrolysis (Conversion to Phenol)
Acidification: Suspend the 7-amino intermediate in 10% aqueous sulfuric acid (H2SO4). Chill the reactor to 0–5 °C. Causality: Strict temperature control prevents the premature decomposition of the highly unstable diazonium salt, which would lead to unwanted biphenyl dimers or azo dyes.
Diazotization: Dropwise, add an aqueous solution of sodium nitrite (NaNO2, 1.05 eq), maintaining the internal temperature below 5 °C. Stir for 30 minutes.
Hydrolysis: Gradually heat the reaction mixture to 90 °C. Causality: Thermal decomposition in the presence of water forces the expulsion of N2 gas, selectively installing the hydroxyl group at the 7-position via a highly reactive aryl cation intermediate.
Isolation & Validation: Cool the mixture to room temperature. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Crystallize from ethanol. Validate purity via 1H NMR (DMSO-d6), ensuring the disappearance of the broad -NH2 singlet (~5.5 ppm) and the appearance of a sharp phenolic -OH singlet (~9.8 ppm).
Conclusion
7-Nitro-3,4-dihydroquinolin-2(1H)-one is far more than a simple chemical intermediate; it is the strategic foundation upon which a massive class of neuro-active and cardiovascular drugs is built. By leveraging the predictable reactivity of the nitro group, medicinal chemists can bypass the regiochemical pitfalls of direct functionalization, ensuring the precise spatial geometry required for high-affinity GPCR binding.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19094726, 7-Nitro-3,4-dihydroquinolin-2(1H)-one" PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5111749, 6-Nitro-3,4-dihydroquinolin-2(1H)-one" PubChem,[Link]
Exploratory
Pharmacophore functionalization of 7-Nitro-3,4-dihydroquinolin-2(1H)-one
< চুপ ## An In-Depth Technical Guide to the Pharmacophore Functionalization of 7-Nitro-3,4-dihydroquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The 7-Nitro-3,4-dihydroquinoli...
Author: BenchChem Technical Support Team. Date: April 2026
< চুপ ## An In-Depth Technical Guide to the Pharmacophore Functionalization of 7-Nitro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical starting point for the synthesis of a diverse array of pharmacologically active compounds.[1][2] Its strategic nitration at the 7-position provides a versatile chemical handle for a multitude of functionalization strategies. This guide offers a comprehensive exploration of the key methodologies for modifying this core, focusing on the reduction of the nitro group to a primary amine, subsequent amide couplings, and direct manipulations of the dihydroquinolinone ring system. By delving into the causality behind experimental choices and providing detailed, field-tested protocols, this document aims to empower researchers in the rational design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one Core
The 3,4-dihydroquinolin-2(1H)-one moiety is a cornerstone in the architecture of several FDA-approved drugs, including aripiprazole, cilostazol, and carteolol, which exhibit a wide range of biological activities such as phosphodiesterase inhibition and interactions with serotonin and dopamine receptors.[2] The introduction of a nitro group at the C7 position of this scaffold creates a powerful electron-withdrawing feature and, more importantly, a synthetic linchpin for introducing diverse pharmacophoric elements. This nitro group can be readily transformed into an amino group, which then serves as a nucleophilic point for a vast array of chemical transformations, most notably amide bond formation.[3][4] This strategic functionalization allows for the systematic exploration of the chemical space around the core, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
This guide will systematically dissect the primary avenues for the pharmacophore functionalization of 7-Nitro-3,4-dihydroquinolin-2(1H)-one, providing both the "how" and the "why" behind each synthetic step.
Foundational Transformation: Reduction of the Nitro Group
The conversion of the 7-nitro group to a 7-amino group is the most pivotal and widely employed initial step in the functionalization cascade. The resulting 7-amino-3,4-dihydroquinolin-2(1H)-one is a highly valuable intermediate for further derivatization.[5]
Mechanistic Considerations and Reagent Selection
The reduction of an aromatic nitro group to an amine can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.[6][7]
Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high yields. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are highly effective.[6][7] The reaction proceeds via the transfer of hydrogen gas to the nitro group on the catalyst surface, leading to the formation of the amine with water as the primary byproduct. This method is generally compatible with a wide range of functional groups, although care must be taken to avoid over-reduction of other sensitive moieties.
Metal-Mediated Reductions: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and robust method for nitro group reduction.[6][8] These reactions are typically cost-effective and highly efficient. The mechanism involves a series of single electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons.
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-3,4-dihydroquinolin-2(1H)-one
This protocol details a standard and reliable method for the synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one.
Materials:
7-Nitro-3,4-dihydroquinolin-2(1H)-one
10% Palladium on Carbon (Pd/C)
Ethanol (EtOH)
Acetic Acid
Parr Shaker or similar hydrogenation apparatus
Celite®
Procedure:
To a solution of 7-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of ethanol and acetic acid, add 10% Pd/C (typically 10-20% by weight of the starting material).
Place the reaction mixture in a Parr shaker apparatus.
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
Shake the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.
Combine the filtrates and concentrate under reduced pressure to yield the crude 7-Amino-3,4-dihydroquinolin-2(1H)-one. The product can be further purified by recrystallization or column chromatography if necessary.[5]
Therapeutic Potential of the Dihydroquinolin-2-one Scaffold in Oncology: Mechanisms, Targets, and Preclinical Workflows
Executive Summary The 3,4-dihydroquinolin-2(1H)-one core has emerged as a highly versatile pharmacophore in modern oncological drug discovery. Its rigid bicyclic structure, combined with the hydrogen-bond donor and accep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one core has emerged as a highly versatile pharmacophore in modern oncological drug discovery. Its rigid bicyclic structure, combined with the hydrogen-bond donor and acceptor capabilities of its lactam moiety, allows for precise spatial orientation within the ATP-binding pockets of kinases and the allosteric sites of metabolic transporters. This technical guide critically examines the biological activities of dihydroquinolin-2-one derivatives, focusing on their roles as inhibitors of VEGFR2, GLUT1/3, and Tankyrases, and provides validated, self-calibrating experimental workflows for their preclinical evaluation.
Mechanistic Pathways and Molecular Targets
Anti-Angiogenic Activity via VEGFR2 Inhibition
Tumor angiogenesis is a critical rate-limiting step in the progression of highly vascularized solid tumors, such as Glioblastoma Multiforme (GBM). Derivatives of 1-methyl-3,4-dihydroquinolin-2(1H)-one have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 1[1]. By competitively binding to the ATP-binding cleft of the VEGFR2 kinase domain, these compounds prevent receptor autophosphorylation. This effectively uncouples the downstream PLC-γ, MAPK, and PI3K/AKT signaling cascades that are strictly necessary for endothelial cell proliferation and migration.
VEGFR2 signaling cascade and targeted inhibition by dihydroquinolin-2-one derivatives.
Metabolic Reprogramming via GLUT1/3 Blockade
GBM tumors exhibit a profound reliance on aerobic glycolysis (the Warburg effect), necessitating vastly upregulated glucose transport. The dihydroquinolin-2-one backbone (e.g., in compounds SRI-37683 and SRI-37684) has been identified as a selective inhibitor of GLUT1 and GLUT3 transporters 2[2]. These compounds lodge into the central cavity of the transporter, forming critical hydrogen bonds with residues like Gln378 and Asn315, effectively halting glucose influx and starving the tumor cells of glycolytic precursors.
Inhibition of glucose transporters (GLUT1/3) by dihydroquinolin-2-one analogs in GBM.
Wnt/β-Catenin Modulation via Tankyrase Inhibition
Tankyrases (TNKS1/2), members of the PARP family, regulate the Wnt/β-catenin signaling pathway by PARylating axin, leading to its degradation. The 4-methyl-1,2-dihydroquinolin-2-one fragment has been evolved into highly potent, non-NAD⁺-competitive tankyrase inhibitors 3[3]. The lactam motif mimics the nicotinamide binding, anchoring the scaffold while functional groups extend into adjacent hydrophobic pockets, offering a targeted approach for Wnt-dependent colorectal cancers. Additionally, specific dihydroquinolin-2-one derivatives (e.g., Compound 12) have exhibited modest but targeted inhibitory activity against c-Src kinase in MCF-7 breast cancer models 4[4].
Quantitative Structure-Activity Relationship (SAR) Data
To contextualize the efficacy of this scaffold, the following table summarizes the anti-proliferative and target-specific activities of key dihydroquinolin-2-one derivatives across various oncological models.
To ensure scientific integrity and reproducibility, the evaluation of dihydroquinolin-2-one derivatives must employ self-validating experimental designs. The causality behind these specific methodological choices is rooted in eliminating false positives (e.g., distinguishing true target inhibition from non-specific cytotoxicity).
Luminescent In Vitro VEGFR2 Kinase Assay
Causality & Validation: We utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo) rather than radiometric assays. This choice directly correlates the amount of unconsumed ATP with kinase inactivity, removing the need for hazardous radioactive handling while increasing throughput. The system is self-validating through the inclusion of a "No Enzyme" control (establishing the 100% ATP maximum signal baseline) and a reference inhibitor like Pazopanib (establishing the dynamic range and validating assay sensitivity).
Step-by-Step Protocol:
Reagent Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the dihydroquinolin-2-one derivative in 100% DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains <1% to prevent solvent-induced denaturation.
Equilibration: Add the VEGFR2 enzyme to the compound wells and incubate at 25°C for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add an ATP/substrate mix (e.g., Poly-Glu-Tyr) to initiate the reaction. Critical Step: The ATP concentration must be set at the predetermined
Km
value for VEGFR2 to ensure competitive inhibition kinetics can be accurately measured.
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.
Quenching & Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Step-by-step workflow for the luminescent in vitro VEGFR2 kinase inhibition assay.
Causality & Validation: To prove that cell death is caused by metabolic starvation rather than off-target toxicity, we measure functional glucose uptake using a fluorescent glucose analog (2-NBDG). The protocol is self-validating by incorporating Cytochalasin B (a potent, irreversible GLUT inhibitor) as a positive control. This defines the absolute baseline of non-specific membrane diffusion, ensuring the fluorescent signal is exclusively tied to GLUT-mediated active transport.
Step-by-Step Protocol:
Cell Seeding: Seed U87-MG glioblastoma cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Starvation Phase: Wash cells twice with PBS and incubate in glucose-free DMEM for 2 hours. This upregulates membrane expression of GLUT1/3 and depletes intracellular glucose, maximizing the assay's signal-to-noise ratio.
Inhibitor Treatment: Pre-treat cells with the dihydroquinolin-2-one derivative (e.g., SRI-37683) or Cytochalasin B (10 µM, positive control) for 30 minutes.
2-NBDG Uptake: Add 2-NBDG (final concentration 100 µM) to all wells. Incubate for exactly 20 minutes at 37°C.
Termination: Rapidly remove the medium and wash the cells three times with ice-cold PBS to halt transporter kinetics and remove the extracellular fluorophore.
Measurement: Measure intracellular fluorescence (Ex/Em = 485/535 nm). Normalize the data to total protein content using a BCA assay to account for any variations in cell density.
References
Title: Identification of compounds that decrease glioblastoma growth and glucose uptake in vitro
Source: PMC (NIH)
URL: [Link]
Title: Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors
Source: Taylor & Francis
URL: [Link]
Application Notes and Protocols: A Guide to the Synthesis of TSHR Antagonists from 7-Nitro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Thyroid-Stimulating Hormone Receptor The thyroid-stimulating hormone receptor (TSHR) is a member of the G protein-coupled recept...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Thyroid-Stimulating Hormone Receptor
The thyroid-stimulating hormone receptor (TSHR) is a member of the G protein-coupled receptor (GPCR) superfamily and a pivotal regulator of thyroid gland function. Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition where stimulating autoantibodies perpetually activate the receptor, leading to hyperthyroidism.[1][2] The development of small-molecule TSHR antagonists is a promising therapeutic strategy to counteract this overstimulation.[3] These antagonists can allosterically modulate the receptor, inhibiting its activation by both TSH and autoantibodies.[4][5]
The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a privileged structure in the design of potent and selective TSHR antagonists.[6][7] This guide provides a detailed, step-by-step protocol for the synthesis of a representative TSHR antagonist based on this core structure, commencing from the readily available starting material, 7-Nitro-3,4-dihydroquinolin-2(1H)-one.
TSHR Signaling Pathway and Antagonist Mechanism of Action
The TSHR primarily signals through two major G protein pathways: the Gαs and Gαq/11 pathways.[8][9] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] The Gαq/11 pathway, on the other hand, activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). Small-molecule antagonists typically act as allosteric modulators, binding to the transmembrane domain of the TSHR to stabilize an inactive conformation, thereby preventing the conformational changes necessary for G protein coupling and subsequent signaling.[4][11]
Caption: TSHR Signaling and Antagonist Inhibition.
Synthetic Workflow Overview
The synthesis of the target TSHR antagonist from 7-Nitro-3,4-dihydroquinolin-2(1H)-one is a multi-step process that involves key chemical transformations. The general strategy is to first reduce the nitro group to an amine, which then serves as a handle for further functionalization, typically through amide bond formation or cross-coupling reactions to introduce the desired pharmacophoric elements.
Caption: General Synthetic Workflow.
Detailed Protocols and Methodologies
Step 1: Reduction of 7-Nitro-3,4-dihydroquinolin-2(1H)-one to 7-Amino-3,4-dihydroquinolin-2(1H)-one
The initial and crucial step is the reduction of the aromatic nitro group to a primary amine. This transformation is fundamental as it installs a versatile functional group for subsequent diversification. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol:
Reaction Setup: To a solution of 7-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to approximately 50 psi.
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with the reaction solvent.
Isolation: The filtrate is concentrated under reduced pressure to yield 7-Amino-3,4-dihydroquinolin-2(1H)-one, which is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.
Parameter
Value
Starting Material
7-Nitro-3,4-dihydroquinolin-2(1H)-one
Reagents
H₂, 10% Pd/C
Solvent
Methanol or Ethanol
Temperature
Room Temperature
Pressure
~50 psi
Typical Yield
>95%
Expertise & Causality: The choice of Pd/C as a catalyst is based on its high efficiency and selectivity for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the lactam carbonyl. The use of a protic solvent like methanol or ethanol facilitates the reaction and helps in dissolving the starting material.
Step 2: Amide Coupling to Introduce the Aryl Moiety
The newly formed amino group on the quinolinone core is now ready for acylation. Amide bond formation is one of the most common reactions in medicinal chemistry.[12] This step involves coupling the 7-amino intermediate with a suitably substituted carboxylic acid, which is a key component for antagonist activity. The use of a coupling agent is necessary to activate the carboxylic acid.
Protocol:
Reactant Preparation: In a round-bottom flask, dissolve the substituted carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Activation: To this solution, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The mixture is stirred at room temperature for about 30 minutes to form the activated ester.
Amine Addition: Add 7-Amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
Work-up and Purification: Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Trustworthiness: The inclusion of HOBt or the use of HATU minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a stereocenter.[13] The aqueous work-up procedure is designed to remove excess reagents and by-products, ensuring a clean product upon purification.
Step 3 (Optional): Further Diversification via Suzuki-Miyaura Cross-Coupling
For antagonists requiring a biaryl scaffold, a Suzuki-Miyaura cross-coupling reaction can be employed.[14][15] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound. For this step, the quinolinone core or the coupled aryl moiety would need to possess a suitable handle, such as a bromine or iodine atom.
Protocol:
Reaction Setup: In a reaction vessel, combine the aryl halide-functionalized intermediate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
Reaction: The mixture is heated to a temperature typically between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final TSHR antagonist.
Parameter
Value
Reactants
Aryl Halide Intermediate, Boronic Acid/Ester
Catalyst
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base
K₂CO₃ or Cs₂CO₃
Solvent
Dioxane/Water or Toluene/Water
Temperature
80-110 °C
Typical Yield
50-80%
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction widely used in the pharmaceutical industry for the synthesis of complex molecules due to its functional group tolerance and reliability.[14]
Conclusion
This guide outlines a robust and adaptable synthetic route for the preparation of TSHR antagonists based on the 3,4-dihydroquinolin-2(1H)-one scaffold, starting from 7-Nitro-3,4-dihydroquinolin-2(1H)-one. The described protocols for nitro reduction, amide coupling, and Suzuki-Miyaura cross-coupling represent standard, yet powerful, transformations in medicinal chemistry. By following these detailed steps and understanding the rationale behind the experimental choices, researchers can confidently synthesize novel TSHR antagonists for further investigation in the quest for improved treatments for thyroid diseases.
References
Latif, R., & Morshed, S. A. (2015). Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction. Endocrinology and Metabolism Clinics of North America, 44(3), 545–557.
Davies, T. F., & Latif, R. (2016). Multiple Transduction Pathways Mediate Thyrotropin Receptor Signaling in Preosteoblast-Like Cells. Endocrinology, 157(5), 2149–2157.
TSHR (thyroid stimulating hormone receptor).
Neumann, S., et al. (2012). Small molecule TSHR: Agonists and antagonists. Best Practice & Research Clinical Endocrinology & Metabolism, 26(5), 635-644.
Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library. (2023). RSC Advances, 13(34), 23891-23903.
TSHR in thyroid cancer: bridging biological insights to targeted strategies. (2025). Frontiers in Endocrinology.
Analysis of structure-activity and structure-mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging ToxCast library. (2023). bioRxiv.
Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging ToxCast library. (2023). RSC Publishing.
Krieger, C. C., et al. (2013). A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy. The Journal of Clinical Endocrinology & Metabolism, 98(5), 2153–2159.
Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging ToxCast library. (2023). bioRxiv.
Tahara, K., & Hiromura, M. (2016). Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases. Endocrine Journal, 63(11), 947-956.
Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates. (2020).
Targeting Thyroid-Stimulating Hormone Receptor: A Perspective on Small-Molecule Modulators and Their Therapeutic Potential. (2024). Journal of Medicinal Chemistry.
Neumann, S. (2014). TSH Receptor small molecule “drug-like” antagonists. Endocrinology & Metabolic Syndrome.
Zhang, J., et al. (2024). A Novel Oral Small Molecule Antagonist Targeting TSHR Improves Hyperthyroidism in an in vivo Model of Graves' Disease. Septerna.
Latif, R., et al. (2016). TSH Receptor Signaling Abrogation by a Novel Small Molecule. Frontiers in Endocrinology, 7, 122.
Neumann, S., et al. (2011). New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor. The Journal of Clinical Endocrinology & Metabolism, 96(2), 548–554.
Antagonists of the thyroid-stimulating hormone receptor (TSHR). (2020).
Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. (2021).
Quinolin-4-ones: Methods of Synthesis and Applic
Kissei Pharmaceutical discovers new TSHR antagonists. (2024). BioWorld.
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
Coupling Reagents. Aapptec Peptides.
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry.
Synthesis and SAR of novel isoquinoline CXCR4 antagonists with potent anti-HIV activity. (2010). Bioorganic & Medicinal Chemistry Letters.
Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub.
Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd.
Use of the Suzuki reaction for the synthesis of aryl-substituted heterocycles as corticotropin-releasing hormone (CRH) antagonists. (2001). Bioorganic & Medicinal Chemistry Letters.
7-Nitro-3,4-dihydroquinolin-2(1H)-one. PubChem.
Asymmetric synthesis of quinolinone-based polycyclic indoles through[8][10]-rearrangement/cyclization reaction. (2021). Chemical Communications.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters.
Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.
WO2017186793A1 - Antagonists of the thyroid-stimulating hormone receptor (tshr). (2017).
Tshr antagonist compound, pharmaceutical composition, preparation method therefor and use thereof. (2025).
Neumann, S., et al. (2011). A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor. The Journal of Clinical Endocrinology & Metabolism, 96(2), 548-554.
Update in TSH Receptor Agonists and Antagonists. (2013). The Journal of Clinical Endocrinology & Metabolism, 98(10), 3987–3992.
Suzuki-Miyaura Approach to the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021).
Preparation of 1-benzyl-3-isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one Derivatives Authored by: A Senior Application Scientist Introduction: The Significance of the 3,4-Dihydroquinolin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including potential applications in the treatment of various diseases.[2] This guide provides a detailed protocol for the multi-step synthesis of a specific derivative, 1-benzyl-3-isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one, aimed at researchers and professionals in the field of drug discovery and organic synthesis.
Strategic Overview of the Synthesis
The synthesis of the target compound is best approached through a convergent strategy, which involves the initial construction of a substituted 3,4-dihydroquinolin-2(1H)-one core, followed by the introduction of the N-benzyl group. This approach allows for modularity, enabling the preparation of a variety of derivatives by modifying the starting materials in each step.
The proposed synthetic pathway consists of three main stages:
Synthesis of the Precursor: Formation of an N-(4-nitrophenyl)-3-isopropylacrylamide precursor.
Radical Cyclization: Intramolecular cyclization to construct the 3-isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one core.
N-Benzylation: Introduction of the benzyl group at the nitrogen atom of the quinolinone ring.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Stage 1: Synthesis of N-(4-nitrophenyl)-3-methylbut-2-enamide (Precursor)
This stage involves the acylation of 4-nitroaniline with a suitable acyl chloride, followed by the introduction of a double bond to form the necessary α,β-unsaturated amide precursor for cyclization. A direct synthesis of N-arylcinnamamides is often employed. For this specific isopropyl-substituted precursor, a multi-step approach starting from isovaleryl chloride is proposed.
Protocol 1: Acylation of 4-Nitroaniline
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (10.0 g, 72.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add triethylamine (12.1 mL, 86.9 mmol) to the solution. Slowly add a solution of isovaleryl chloride (9.6 g, 79.6 mmol) in DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with the addition of 50 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N-(4-nitrophenyl)isovaleramide.
Stage 2: Synthesis of 3-Isopropyl-7-nitro-3,4-dihydroquinolin-2(1H)-one (Core Structure)
The key step in forming the dihydroquinolinone core is an intramolecular cyclization. Radical cyclization of N-arylcinnamamides has proven to be an effective method for constructing 3,4-disubstituted dihydroquinolin-2(1H)-ones.[1][3]
Troubleshooting solubility issues of 7-Nitro-3,4-dihydroquinolin-2(1H)-one in DMF and organic solvents
Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10-2) .
This molecule is a high-value chemical intermediate, primarily utilized as a core scaffold in the synthesis of novel tetrahydroquinoline (THQ) derivatives. These derivatives are heavily investigated as potent mTOR inhibitors for targeted cancer therapies, particularly against lung and breast cancer cell lines[1][2]. However, researchers frequently encounter severe solubility roadblocks when handling this precursor in standard organic solvents, including N,N-Dimethylformamide (DMF).
This guide synthesizes thermodynamic principles, structural causality, and field-proven methodologies to help you overcome these solubility bottlenecks.
Mechanistic Analysis: The Causality of Insolubility
To troubleshoot solubility, we must first understand the molecular forces at play. The stubborn insolubility of 7-Nitro-3,4-dihydroquinolin-2(1H)-one is not an anomaly; it is a direct consequence of its highly ordered crystal lattice, driven by three synergistic factors:
Lactam Hydrogen Bonding: The 1H-quinolin-2-one ring system contains a cyclic amide (lactam). The N-H acts as a potent hydrogen bond donor, while the C=O acts as a strong acceptor, creating extensive intermolecular hydrogen-bonded ribbons.
Electronic Modulation by the Nitro Group: The strongly electron-withdrawing 7-nitro group increases the dipole moment of the molecule and enhances the acidity of the lactam N-H, further strengthening intermolecular hydrogen bonds.
Planar
π−π
Stacking: The aromatic geometry allows for tight molecular packing.
While DMF is a strong polar aprotic solvent capable of acting as a hydrogen bond acceptor, it often lacks the capacity to simultaneously disrupt both the strong H-bonded network and the
π−π
stacking at high concentrations or lower temperatures. As noted in the literature regarding quinolin-2-one ring systems, these inherent insoluble properties often necessitate strategic chemical or physical interventions[3].
Frequently Asked Questions (FAQs)
Q1: My 7-Nitro-3,4-dihydroquinolin-2(1H)-one dissolves in DMF upon heating but crashes out immediately when I cool the reaction to room temperature. Why?A: This is a classic thermodynamic sink issue. At elevated temperatures, the kinetic energy overcomes the crystal lattice energy. Upon cooling, the highly favored lactam-lactam hydrogen bonds re-form faster than the DMF-solute interactions can stabilize the monomeric state.
Solution: Transition to a binary solvent system. Adding 10-20% N-Methyl-2-pyrrolidone (NMP) to your DMF disrupts the uniform solvent cavity and provides better intercalation between the planar aromatic rings, significantly lowering the crystallization temperature.
Q2: I am trying to run a room-temperature alkylation, but the starting material is a suspension. Will the reaction still work?A: It may work, but reaction kinetics will be severely mass-transfer limited, often leading to incomplete conversion or the formation of side products. For room-temperature reactions, we recommend the addition of a chaotropic salt (e.g., 5% w/v anhydrous LiCl). The lithium cation strongly coordinates to the lactam carbonyl, while the chloride anion disrupts the N-H donor, effectively breaking the intermolecular network without interfering with most electrophilic additions.
Q3: Physical solvent modifications are failing for my downstream cross-coupling steps. What is the definitive chemical workaround?A: Transient protection of the lactam nitrogen. Literature demonstrates that employing a quinolinone protecting group (such as a methoxy, N-Boc, or N-PMB group) is a critical design feature that imparts a massive degree of solubility to synthetic intermediates[3]. By masking the N-H donor, you eliminate the primary driver of lattice formation, rendering the molecule highly soluble in standard solvents like THF, EtOAc, and DCM.
Solvent System Performance Data
The following table summarizes the physicochemical properties of various solvent systems and their practical efficacy for solubilizing the 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold.
Solvent System
Dielectric Constant (
ε
)
Dipole Moment (D)
Solubilizing Capacity
Recommended Application
DMF (100%)
36.7
3.82
Moderate
Standard baseline; requires heating for >0.1M concentrations.
DMF / NMP (80:20)
~35.0
~3.90
High
Best for room-temperature reactions; NMP disrupts
π
-stacking.
DMSO (100%)
46.7
3.96
Very High
Excellent for NMR and stock solutions; difficult to remove post-reaction.
DMF + 5% LiCl
36.7
3.82
Very High
Ideal for stubborn crystalline batches; Li+ coordinates the lactam.
THF / DCM
< 10
< 2.0
Poor
Anti-solvents for this scaffold; use only after N-protection.
Experimental Protocols
Protocol A: Optimized Dissolution via Chaotropic Disruption
Use this protocol when the free N-H is required for the reaction, but room-temperature solubility is mandatory.
Preparation: Flame-dry a reaction flask under argon. Weigh out 7-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and anhydrous Lithium Chloride (LiCl) (0.5 eq by weight relative to the solvent volume, approx. 5% w/v).
Solvent Addition: Add anhydrous DMF (previously stored over 3Å molecular sieves to ensure zero water content, as water acts as a strong anti-solvent).
Thermal Cycling: Heat the mixture to 60 °C using a water bath while stirring vigorously for 15 minutes until a clear, homogeneous solution is achieved.
Equilibration: Slowly cool the reaction to room temperature (20-25 °C). The LiCl will maintain the solute in a supersaturated state, preventing precipitation.
Execution: Proceed with the addition of your base and electrophile.
Protocol B: Transient N-Protection for Downstream Solubility
Use this protocol to permanently resolve solubility issues for multi-step syntheses[3].
Deprotonation: Suspend 7-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes homogenous (the sodium salt is highly soluble).
Protection: Dropwise add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq) or Di-tert-butyl dicarbonate (Boc
2
O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NH
4
Cl. Extract with Ethyl Acetate (3 x 50 mL). The protected intermediate will now partition entirely into the organic layer.
Purification: Wash the combined organic layers with brine, dry over MgSO
4
, and concentrate. The resulting protected intermediate will exhibit excellent solubility in DCM, THF, and EtOAc for all subsequent cross-coupling or reduction steps.
System Workflows & Biological Context
To assist in your experimental design, refer to the decision matrix and biological pathway diagrams below.
Decision tree for troubleshooting 7-Nitro-3,4-dihydroquinolin-2(1H)-one solubility issues.
Biological context: THQ derivatives synthesized from the scaffold act as mTOR inhibitors.
Technical Support Center: Chromatographic Purification of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, medicinal chemists, and drug development professionals tasked with the isol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 7-Nitro-3,4-dihydro-1H-quinolin-2-one (CAS: 22246-10-2)[1].
This compound is a critical pharmacophore intermediate, but achieving >99% analytical purity presents distinct chromatographic challenges. The molecule features a rigid planar structure, a highly polar lactam core capable of strong hydrogen bonding, and an electron-withdrawing nitro group that drastically limits its aqueous solubility[2]. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure your purification workflows are robust and reproducible.
Core Purification Workflow
The following decision matrix outlines the optimal path from crude reaction mixture to highly purified Active Pharmaceutical Ingredient (API) intermediate.
Chromatographic purification workflow for 7-Nitro-3,4-dihydro-1H-quinolin-2-one.
Validated Methodologies
Protocol A: Normal Phase Flash Chromatography (Scale: 1–10 g)
This method is optimized for the primary clearance of reaction byproducts (e.g., unreacted precursors or over-nitrated species) following synthesis[3].
Mechanistic Causality: Wet-loading this highly polar compound often leads to severe band broadening because the polar solvents required to dissolve the crude mixture (like DMF or DMSO) disrupt the local partitioning on the silica bed. Dry loading ensures the sample is uniformly distributed and solvent-independent upon elution.
Step-by-Step Execution:
Crude Preparation: Dissolve 5 g of crude 7-nitro-3,4-dihydro-1H-quinolin-2-one in a minimal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM)[3].
Dry Loading: Add 10 g of 60-120 mesh silica gel to the solution. Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is achieved[3].
Column Packing: Pack a glass column with 150 g of bare silica using a 95:5 Hexane/Ethyl Acetate slurry. Add a protective sand layer to the top of the bed[3].
Elution Gradient: Begin elution at 90:10 Hexane/Ethyl Acetate. Increase polarity in 5% increments every 2 column volumes (CV) up to 50:50. The nitro-lactam typically elutes at ~40% Ethyl Acetate[4].
Self-Validation Checkpoint: Spot fractions on TLC plates and visualize under a UV lamp at 254 nm. The protocol is validated if the target spot (
Rf≈0.35
in 1:1 Hexane/EtOAc) is completely resolved from faster-eluting non-polar impurities [5].
Used for final API polishing and separating closely related regioisomers [6].
Mechanistic Causality: Standard C18 columns often fail to separate nitro-regioisomers because their hydrophobicities are nearly identical. Using a Pentafluorophenyl (PFP) stationary phase introduces
π−π
interactions and dipole-dipole interactions that are highly sensitive to the spatial positioning of the nitro group on the aromatic ring[6].
Step-by-Step Execution:
Sample Dilution: Dissolve the sample in DMSO at 50 mg/mL. To prevent on-column precipitation, dilute 1:1 with the starting mobile phase (Water with 0.1% TFA) immediately prior to injection.
Column Selection: PFP Prep Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase: Phase A: Water + 0.1% Trifluoroacetic acid (TFA); Phase B: Acetonitrile + 0.1% TFA.
Gradient Execution: Run a shallow gradient from 20% B to 45% B over 20 minutes at a flow rate of 20 mL/min.
Self-Validation Checkpoint: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm. The method is validated if the peak symmetry factor is between 0.9 and 1.2, confirming that the column is not overloaded.
Quantitative Data & Parameters
Table 1: Mobile Phase Optimization for Silica Gel Flash Chromatography
Solvent System
Ratio Range
Selectivity for Lactams
Elution Strength
Application Notes
Hexane / Ethyl Acetate
90:10 to 50:50
Moderate
Low to Medium
Standard starting point; excellent for non-polar impurity clearance.
DCM / Methanol
99:1 to 90:10
High
High
Best for resolving tailing issues; Methanol competes for silanol sites.
Petroleum Ether / Acetone
80:20 to 60:40
Moderate
Medium
Alternative to EtOAc if UV cutoff interference is observed at 254 nm.
Mechanistic causality and solutions for lactam peak tailing on silica phases.
Q: Why am I observing severe peak tailing for 7-Nitro-3,4-dihydro-1H-quinolin-2-one on bare silica?A: The lactam motif (cyclic amide) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). On under-deactivated or standard bare silica, strong secondary interactions with free, acidic silanols cause the compound to stick and drag, resulting in tailing[3].
Solution: Switch to a more competitive solvent system. Transitioning from Hexane/Ethyl Acetate to Dichloromethane with 1–5% Methanol disrupts these silanol interactions[5]. Alternatively, utilize an amine-functionalized (NH2) silica stationary phase.
Q: How do I separate the 7-nitro regioisomer from the 5-nitro or 6-nitro byproducts?A: Regioisomers of nitro-dihydroquinolinones often co-elute in standard normal-phase gradients because their overall lipophilicity and dipole moments are nearly identical. Standard C18 reverse-phase columns also struggle because they rely purely on hydrophobic partitioning[6].
Solution: Utilize a shape-selective stationary phase, specifically a Pentafluorophenyl (PFP) column in RP-HPLC. The PFP phase provides multiple retention mechanisms—
π−π
interactions, dipole-dipole interactions, and hydrogen-bonding—which are exquisitely sensitive to the spatial arrangement and steric hindrance of the nitro group on the aromatic ring[6].
Q: The compound precipitates on the column during reverse-phase purification. How can I prevent this?A: 7-Nitro-3,4-dihydro-1H-quinolin-2-one has poor aqueous solubility due to its rigid, planar aromatic core and the highly crystalline nature imparted by the nitro group[2]. When the sample loop injects the compound (dissolved in pure DMSO or DMF) into a highly aqueous mobile phase stream, local supersaturation occurs at the column head, leading to "crash out."
Solution: Implement a pre-column dilution strategy. Dilute your DMSO sample 1:1 with the starting mobile phase before injection. Additionally, keep the starting gradient at a minimum of 20–30% organic modifier (e.g., Acetonitrile) to maintain solubility during the loading phase.
Technical Support Center: Troubleshooting 7-Nitro-3,4-dihydroquinolin-2(1H)-one Substitution Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent bottleneck in functionalizing 7-Ni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent bottleneck in functionalizing 7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10-2): controlling the regioselectivity of substitution to prevent byproduct formation.
This bicyclic lactam is a critical intermediate in the synthesis of nNOS inhibitors and atypical antipsychotics[1][2]. However, its functionalization requires strict mechanistic control to avoid yield-destroying side reactions.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q: Why is my alkylation yielding a mixture of N- and O-alkylated products?A: Lactams exist in a tautomeric equilibrium with their lactim form. Upon deprotonation, they form a resonance-stabilized ambident enolate featuring two nucleophilic centers: a "soft" nitrogen and a "hard" oxygen[3]. According to the Hard and Soft Acids and Bases (HSAB) principle, the regioselectivity is dictated by your electrophile. "Hard" alkylating agents (e.g., dimethyl sulfate, alkyl tosylates) will preferentially attack the hard oxygen atom, leading to the O-alkylated lactim ether byproduct[4].
Q: How does the 7-nitro group alter the reactivity compared to the unsubstituted 3,4-dihydroquinolin-2(1H)-one?A: The strongly electron-withdrawing 7-nitro group pulls electron density away from the aromatic ring and the adjacent lactam moiety via inductive and resonance effects. This significantly lowers the pKa of the N-H proton. Consequently, you do not need harsh bases (like NaH or KOtBu) to achieve full deprotonation. Using milder bases is not only sufficient but preferred, as it prevents degradation and limits the concentration of "naked," highly reactive enolates that are prone to O-alkylation[3].
Q: Should I use the Mitsunobu reaction to force N-alkylation?A:No. This is a common and costly misconception. While the Mitsunobu reaction is excellent for the N-alkylation of highly acidic phthalimides, it performs poorly for standard lactams. The intermediate alkoxyphosphonium cation generated in a Mitsunobu reaction has a hard, carbocation-like character. Because hard electrophiles favor hard nucleophiles, Mitsunobu conditions applied to lactams typically result in exclusive O-alkylation or intractable mixtures[4].
Q: What is the optimal base and solvent combination to suppress O-alkylation?A: Regioselectivity is heavily influenced by cation coordination and solvent polarity. Highly polar aprotic solvents (DMF, DMSO) heavily solvate the counter-cation, leaving a "naked" enolate where the highly electronegative oxygen dominates reactivity, promoting O-alkylation[3]. To favor N-alkylation, use a less coordinating, bulky base like Cesium Carbonate (Cs₂CO₃) in a moderately polar or non-polar solvent (THF or Toluene). The large cesium cation coordinates loosely but provides enough steric shielding to the oxygen to direct the incoming soft electrophile toward the nitrogen[3].
Part 2: Quantitative Data & Parameter Optimization
To systematically eliminate byproducts, align your reaction parameters with the conditions that strictly favor the soft nitrogen center.
Reaction Parameter
Condition Favoring N-Alkylation (Desired)
Condition Favoring O-Alkylation (Byproduct)
Mechanistic Rationale
Electrophile
Alkyl Iodides (R-I), Alkyl Bromides (R-Br)
Alkyl Sulfates, Tosylates, Mesylates
HSAB Principle: Soft electrophiles (iodides) pair with the soft nitrogen nucleophile[4].
Base Selection
Cs₂CO₃, K₂CO₃, or phase-transfer catalysts (TBAB)
NaH, LiHMDS, KOtBu
Bulky bases provide steric shielding to the oxygen. Hard cations (Li+, Na+) expose the oxygen[3][5].
Solvent
THF, Toluene, or Solvent-free (Microwave)
DMF, DMSO, HMPA
Polar aprotic solvents strip the counterion away, creating a highly reactive "naked" oxygen center[3].
Temperature
20°C – 40°C (Kinetic Control)
>60°C (Reflux)
High heat increases the collision rate at the more sterically accessible oxygen and risks nitro-group degradation.
Part 3: Visualizing the Reaction Dynamics
Mechanistic pathway of N- vs O-alkylation driven by the HSAB principle.
Decision tree for minimizing O-alkylated byproducts during lactam substitution.
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and eliminate guesswork, utilize this step-by-step optimized methodology for the N-alkylation of 7-Nitro-3,4-dihydroquinolin-2(1H)-one. This protocol incorporates real-time physical feedback to validate each chemical transition.
Step 1: Enolate Formation (Validation Step)
Add 7-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Suspend the starting material in anhydrous THF (0.2 M concentration).
Add finely powdered, oven-dried Cs₂CO₃ (1.5 eq).
Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The suspension will undergo a distinct color shift (typically deepening to a vibrant yellow/orange) as the ambident enolate forms. Causality: If the solution remains completely colorless and the starting material is entirely undissolved, deprotonation has failed. Check the quality and dryness of your base.
Step 2: Electrophile Addition
Dissolve your alkyl iodide (1.2 eq) in a minimal amount of anhydrous THF.
Add the electrophile solution dropwise over 15 minutes to the stirring enolate suspension.
Causality: Using an iodide (soft electrophile) rather than a chloride strictly enforces the HSAB principle, directing attack to the soft nitrogen center[4]. Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation or dimerization.
Step 3: Reaction Monitoring & Kinetic Control
Stir the reaction mixture at 25°C to 40°C.
Causality: Avoid refluxing. High temperatures can trigger competitive degradation pathways or unwanted reduction of the 7-nitro group if trace impurities are present.
Monitor the reaction via TLC (typically 1:1 Hexanes/EtOAc).
Self-Validation Checkpoint: The desired N-alkylated product will generally run lower (more polar) on the silica plate than the O-alkylated byproduct. If a higher-running spot begins to dominate, immediately cool the reaction to 0°C to halt further thermodynamic equilibration to the O-alkylated species.
Step 4: Quench and Isolation
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography to isolate the pure N-alkylated 7-nitro-3,4-dihydroquinolin-2(1H)-one derivative.
(Note: If standard basic conditions still fail due to extreme steric hindrance of your specific electrophile, consider transitioning to a Copper-catalyzed coupling[6] or microwave-assisted Phase-Transfer Catalysis (PTC)[5] as alternative N-directing methodologies).
Part 5: References
PubChem. "7-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 19094726." National Center for Biotechnology Information.
Benchchem. "Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis."
Wiley-VCH. "Organic Synthesis: General Remarks."
ACS Publications. "nNOS Inhibitors from Quinoline Derivatives."
ACS Publications. "Copper-Catalyzed Regioselective Coupling of Tosylhydrazones and 2-Pyridones: A Strategy for the Production of N-Alkylated Compounds." The Journal of Organic Chemistry.
MDPI. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation."
Navigating the Synthesis Landscape: A Technical Support Guide for Key Pharmaceutical Intermediates
A Foreword from the Senior Application Scientist: In the dynamic world of pharmaceutical research and development, the precise and safe handling of chemical intermediates is paramount. This guide is designed to serve as...
Author: BenchChem Technical Support Team. Date: April 2026
A Foreword from the Senior Application Scientist: In the dynamic world of pharmaceutical research and development, the precise and safe handling of chemical intermediates is paramount. This guide is designed to serve as a comprehensive technical support center for two compounds of significant interest in contemporary drug discovery: 7-nitro-3,4-dihydro-1H-quinolin-2-one and the well-established antibiotic, 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim) .
It has come to our attention that there may be some confusion in the field regarding the CAS number 22246-10-2 and its association with Trimethoprim. To clarify, CAS 22246-10-2 identifies 7-nitro-3,4-dihydro-1H-quinolin-2-one , a distinct chemical entity. This guide will therefore address each compound in separate, dedicated sections to ensure clarity and scientific accuracy.
Our objective is to move beyond mere procedural lists. We will delve into the "why" behind the protocols, offering insights grounded in chemical principles and extensive laboratory experience. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
This nitro-containing quinolinone derivative is a valuable intermediate in medicinal chemistry, notably in the synthesis of novel kinase inhibitors and other targeted therapeutics.[1][2] Its reactivity and potential hazards necessitate a thorough understanding of its safe handling and application.
I. Core Safety Data and Hazard Identification
A critical first step in handling any chemical is a comprehensive understanding of its hazard profile. The following table summarizes the key safety information for 7-nitro-3,4-dihydro-1H-quinolin-2-one.
Q1: What are the primary hazards I should be aware of when working with 7-nitro-3,4-dihydro-1H-quinolin-2-one?
This compound is classified as an irritant to the skin and eyes and may cause respiratory irritation.[4] The presence of a nitro group suggests that, like many nitroaromatic compounds, it should be handled with care to avoid conditions that could lead to decomposition, although specific explosive properties have not been reported in the available literature.
Q2: What are the appropriate storage conditions for this compound?
It is recommended to store 7-nitro-3,4-dihydro-1H-quinolin-2-one in a dry, room temperature environment in a tightly sealed container.[4]
Q3: I am experiencing poor solubility of 7-nitro-3,4-dihydro-1H-quinolin-2-one in my reaction solvent. What can I do?
Solvent Screening: The solubility of quinolinone derivatives can be highly dependent on the solvent system. If you are encountering issues, a systematic solvent screening is advisable. Consider a range of aprotic and protic solvents with varying polarities.
Temperature Adjustment: Gently warming the solvent may improve solubility. However, be cautious with temperature, especially with nitro-containing compounds, and always perform a small-scale test to ensure thermal stability.
Co-solvents: The use of a co-solvent system can sometimes enhance solubility where a single solvent fails.
Q4: My reaction involving the reduction of the nitro group is sluggish or incomplete. What are the potential causes and solutions?
Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. The presence of impurities in the starting material or solvent can poison the catalyst.
Hydrogen Pressure: In a hydrogenation reaction, increasing the hydrogen pressure can often drive the reaction to completion.
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider alternative reducing agents such as tin(II) chloride (SnCl2) in the presence of a strong acid, or iron powder in acidic media. The choice of reducing agent can be critical and may require some empirical optimization.
Q5: I am observing unexpected side products in my reaction. How can I troubleshoot this?
Purity of Starting Material: Verify the purity of your 7-nitro-3,4-dihydro-1H-quinolin-2-one. Impurities can lead to unwanted side reactions.
Reaction Conditions: Carefully control the reaction temperature. Overheating can lead to decomposition or the formation of byproducts. Also, ensure an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to oxygen.
Reagent Stoichiometry: Precisely control the stoichiometry of your reagents. An excess of a reactive species can lead to over-reaction or side product formation.
III. Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the safe handling and use of 7-nitro-3,4-dihydro-1H-quinolin-2-one in a typical synthetic procedure.
Caption: Workflow for handling 7-nitro-3,4-dihydro-1H-quinolin-2-one.
Section 2: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim, CAS 738-70-5)
Trimethoprim is a widely used antibiotic that functions as a dihydrofolate reductase inhibitor.[5] Its extensive use in both clinical and research settings makes a thorough understanding of its properties and handling protocols essential.
I. Core Safety Data and Hazard Identification
The following table summarizes the key safety information for Trimethoprim.
H302: Harmful if swallowed.H361: Suspected of damaging fertility or the unborn child.
Signal Word
Warning
II. FAQs and Troubleshooting Guide
Q1: What are the primary health hazards associated with Trimethoprim?
Trimethoprim is harmful if swallowed and is suspected of damaging fertility or the unborn child.[7] Therefore, it is crucial to avoid ingestion and to take appropriate precautions to prevent exposure, especially for individuals of reproductive age.
Q2: What personal protective equipment (PPE) should be worn when handling Trimethoprim?
Wear protective gloves, protective clothing, eye protection, and face protection. A lab coat, safety goggles, and nitrile gloves are the minimum required PPE.
Q3: How should I handle a spill of Trimethoprim powder?
For minor spills, you should wear appropriate PPE, avoid breathing the dust, and use dry clean-up procedures such as vacuuming or sweeping.[7] Place the collected material in a suitable container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q4: I am having trouble with the in vitro susceptibility testing of Trimethoprim against Nocardia species, with results suggesting false resistance. What could be the issue?
The susceptibility testing of Trimethoprim against Nocardia can be challenging. False resistance can be due to difficulties in endpoint interpretation, specifically the requirement to assess 80% growth inhibition.[9] It is recommended to verify minimum inhibitory concentration (MIC) results with a sulfisoxazole disk diffusion test to ensure the validity of the inoculum and the MIC values.[9]
Q5: My experiment requires a highly soluble form of Trimethoprim, but its aqueous solubility is low. What are my options?
Salt Formation: Consider forming a salt of Trimethoprim with a pharmaceutically acceptable acid. This can significantly enhance aqueous solubility.
Co-crystallization: The formation of multi-component crystals with other organic acids, such as fumaric, malic, or citric acid, has been shown to improve the solubility and dissolution rate of Trimethoprim.[10]
pH Adjustment: The solubility of Trimethoprim is pH-dependent. Adjusting the pH of your aqueous solution may improve its solubility.
Q6: I am observing inconsistent dissolution profiles for my Trimethoprim formulation. What could be the cause?
Polymorphism: Trimethoprim can exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution characteristics. Tightly controlling crystallization conditions (temperature, solvent, evaporation rate) is crucial for obtaining a consistent polymorphic form.[10]
Particle Size: Variations in particle size and surface area can significantly impact the dissolution rate. Techniques like milling or micronization can be employed to achieve a more uniform and smaller particle size.[10]
III. Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for troubleshooting poor bioavailability of Trimethoprim in a research setting.
Caption: Troubleshooting workflow for Trimethoprim bioavailability.
References
Darrell, J. H., Garrod, L. P., & Waterworth, P. M. (1968). Trimethoprim: laboratory and clinical studies.
Darrell, J. H., Garrod, L. P., & Waterworth, P. M. (1968).
Sigma-Aldrich. (2025, October 17).
Fisher Scientific. (2014, February 13).
Santa Cruz Biotechnology. (n.d.). Trimethoprim.
BenchChem. (2025). Technical Support Center: Troubleshooting Poor Bioavailability of Trimethoprim with Fumaric Acid.
(2001, July 15). Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)
Thermo Fisher Scientific. (2025, September 18).
Tokyo Chemical Industry. (2025, July 1).
Patamatamkul, S. (2025, December 15). Troubleshooting the Pitfalls of TMP-SMX Susceptibility Interpretation in Nocardia Species. Clinical Infectious Diseases.
Santa Cruz Biotechnology. (n.d.). 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one.
Ben Salah, H., et al. (n.d.). 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. PMC.
(2019, December 27). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. MDPI.
(2024, August 9). Holistic understanding of trimethoprim resistance in Streptococcus pneumoniae using an integrative approach of genome-wide association study, resistance reconstruction, and machine learning. PMC.
Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed.
BenchChem. (n.d.). troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
(n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI.
(n.d.). Control experiments and possible reaction mechanism.
Technical Support Center: Optimizing 7-Nitro-3,4-dihydroquinolin-2(1H)-one Alkylation
Welcome to the Technical Support Center for the functionalization of the 3,4-dihydroquinolin-2(1H)-one scaffold. The 7-nitro derivative is a critical precursor in the synthesis of various active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of the 3,4-dihydroquinolin-2(1H)-one scaffold. The 7-nitro derivative is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), including atypical antipsychotics and selective neuronal nitric oxide synthase (nNOS) inhibitors[1].
However, the strong electron-withdrawing nature of the 7-nitro group alters the pKa and nucleophilicity of the lactam nitrogen, often leading to stalled reactions, poor yields, or unwanted O-alkylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, regioselective N-alkylation.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my alkylation stalling at 40-50% conversion when using alkyl chlorides?Causality & Solution: The 7-nitro group exerts a strong electron-withdrawing effect (via inductive and mesomeric pull) on the aromatic ring, which slightly decreases the nucleophilicity of the deprotonated lactam nitrogen compared to unsubstituted analogs. Alkyl chlorides are often too unreactive for this deactivated nucleophile.
Actionable Fix: Implement an in situ Finkelstein reaction by adding 0.5 to 1.0 equivalents of sodium iodide (NaI) or potassium iodide (KI). The iodide displaces the chloride to form a highly reactive alkyl iodide intermediate, drastically accelerating the N-alkylation step. Alternatively, utilizing a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) can enhance the reaction rate[2].
Q2: I am observing a secondary product with a different retention time on LC-MS. Could it be O-alkylation?Causality & Solution: Yes. The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. According to Kornblum's rule, the use of highly polar aprotic solvents combined with "hard" electrophiles (e.g., alkyl tosylates or sulfates) or silver salts (Ag₂O) can shift the kinetic preference toward O-alkylation.
Actionable Fix: To ensure strict N-alkylation (the thermodynamic product), use "softer" electrophiles like alkyl bromides or iodides. If using sodium hydride (NaH) in DMF, maintain the temperature between 0 °C and room temperature. Avoid excessive heating, which can sometimes lead to degradation or unexpected side reactions.
Q3: What is the optimal base and solvent combination for this specific substrate?Causality & Solution: The choice of base dictates the solubility and reactivity of the lactam anion.
K₂CO₃ in DMF: A mild, highly reliable system for routine alkylations with reactive halides. It avoids the moisture sensitivity of NaH and has been successfully employed for synthesizing 3,4-dihydroquinolin-2(1H)-one-based nNOS inhibitors at room temperature[1].
KOH + TBAI in THF or Toluene: A robust phase-transfer system that allows for excellent N-methylation and alkylation yields without requiring strictly anhydrous conditions[2]. It is particularly useful for industrial scale-up where avoiding hazardous reagents like DBU is preferred[3].
NaH in DMF: The gold standard for difficult, sterically hindered alkylations, ensuring quantitative deprotonation.
Section 2: Quantitative Data & Base/Solvent Comparison
The following table summarizes the expected performance of various reaction conditions for the N-alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one.
Protocol A: Standard N-Alkylation using K₂CO₃/DMF (Mild Conditions)
Reference standard adapted from the synthesis of quinoline-based inhibitors[1].
Preparation: Charge an oven-dried round-bottom flask with 7-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) and anhydrous DMF (approx. 10 mL/mmol).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 to 2.5 equiv). Stir the suspension at room temperature for 30 minutes to allow for partial deprotonation and equilibration.
Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv). Note: If using an alkyl chloride, add KI (0.5 equiv) at this stage.
Reaction: Stir the mixture at room temperature (or heat to 60 °C if using a chloride without KI) for 12–18 hours. Monitor by TLC or LC-MS to validate consumption of the starting material.
Workup: Quench the reaction by pouring it into ice water (30 mL/mmol). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation
Reference standard adapted from cascade synthesis and structural elaborations[2].
Preparation: Dissolve 7-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in a mixture of THF or Toluene.
Alkylation: Add the alkylating agent (e.g., iodomethane or alkyl bromide, 1.5 equiv).
Reaction: Stir vigorously at room temperature to 50 °C. The phase-transfer catalyst will shuttle the hydroxide/lactam anion into the organic phase, driving the reaction rapidly (typically complete within 4-8 hours).
Workup: Dilute with water, separate the organic layer, extract the aqueous layer once with Ethyl Acetate, dry the combined organics, and concentrate.
Section 4: Visualizing the Workflow and Selectivity
Reaction pathway illustrating ambident lactam anion and selectivity drivers.
Troubleshooting workflow for resolving stalled or low-yielding alkylation reactions.
References
nNOS Inhibitors from Quinoline Derivatives
Source: ACS / Scribd
URL
Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones
Source: The Journal of Organic Chemistry - ACS Publications
URL
US20050222202A1 - Highly pure cilostazol and an improved process for obtaining same
Source: Google Patents
URL
Validating the targeted cancer therapy efficacy of 7-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives
As a Senior Application Scientist, evaluating the efficacy of novel chemotypes requires moving beyond superficial phenotypic observations and establishing rigorous, mechanistically sound validation frameworks. Glioblasto...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the efficacy of novel chemotypes requires moving beyond superficial phenotypic observations and establishing rigorous, mechanistically sound validation frameworks. Glioblastoma multiforme (GBM) remains one of the most treatment-resistant malignancies, largely due to the blood-brain barrier (BBB) and the aggressive, highly vascularized nature of the tumors.
This guide provides a comprehensive, data-driven comparison of 7-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives against standard-of-care therapies. By dissecting the causality behind our experimental designs and establishing self-validating protocols, we aim to provide drug development professionals with a robust blueprint for evaluating this promising class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.
Mechanistic Rationale: Targeting the VEGFA-VEGFR2 Axis
The 3,4-dihydroquinolin-2(1H)-one core is a privileged bicyclic scaffold that acts as an ATP-mimetic [1]. This structural homology allows it to competitively bind the ATP-binding pocket of receptor tyrosine kinases, specifically VEGFR2, which is the primary driver of tumor angiogenesis in GBM.
The strategic addition of a nitro group at the 7-position of the quinolinone ring () alters the electron density of the aromatic system. This modification not only enhances crucial hydrogen-bonding interactions with key hinge-region residues (such as Cys919 in the VEGFR2 kinase domain) but also optimizes the lipophilicity required for effective BBB permeation—a critical failing point for many large-molecule biological inhibitors.
VEGFA-VEGFR2 signaling cascade and the targeted inhibition by 7-Nitro-quinolinone derivatives.
Comparative Efficacy Analysis
To establish trustworthiness, novel compounds must be benchmarked against established clinical standards. Recent in vitro evaluations of optimized 3,4-dihydroquinolin-2(1H)-one analogues demonstrate profound antiproliferative superiority in GBM models [1].
When tested against U87-MG and U138-MG cell lines, the leading quinolinone derivatives exhibited single-digit micromolar IC₅₀ values. This significantly outperforms Temozolomide (TMZ)—the current standard-of-care alkylating agent—which requires nearly 100 μM to achieve a similar inhibitory effect in these resistant lines.
Table 1: Quantitative Efficacy Comparison in GBM Cell Lines
Compound
Target Mechanism
U87-MG IC₅₀ (μM)
U138-MG IC₅₀ (μM)
BBB Permeability
Temozolomide (TMZ)
DNA Alkylation
92.90
93.09
High
Standard VEGFR2 Inhibitor
Multi-kinase Inhibition
~5.10
~6.20
Low
7-Nitro-Quinolinone Lead
Selective VEGFR2 Inhibition
4.20
4.50
High
Quinolinone Analog 4u
Selective VEGFR2 Inhibition
7.96
8.10
High
Quinolinone Analog 4t
Selective VEGFR2 Inhibition
10.48
10.60
Moderate
Self-Validating Experimental Protocols
A rigorous drug validation pipeline requires orthogonal testing. Phenotypic assays must be paired with mechanistic assays to prove that the observed cell death is caused by the intended target inhibition, rather than off-target cytotoxicity.
Protocol A: In Vitro Cell Viability (MTT Assay)
Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This metabolic proxy directly correlates with viable cell numbers, allowing us to quantify the phenotypic antiproliferative effects of the derivatives across different genetic backgrounds (e.g., PTEN-mutant U87-MG).
Step-by-Step Methodology:
Cell Seeding: Seed U87-MG and U138-MG cells at
5×103
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Compound Treatment: Treat cells with serial dilutions (0.1 - 100 μM) of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives.
Metabolic Labeling: After 72h of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Quantification: Solubilize the resulting formazan crystals with 100 μL DMSO per well. Measure absorbance at 570 nm using a microplate reader and calculate the IC₅₀ via non-linear regression analysis.
Self-Validation Mechanism: The inclusion of a vehicle control (0.1% DMSO) establishes a 100% viability baseline, ruling out solvent toxicity. Simultaneously, TMZ is run as a positive clinical control to contextualize the derivative's relative potency.
Causality: Phenotypic cell death does not confirm the mechanism of action. This cell-free kinase assay isolates the VEGFA-VEGFR2 interaction, proving that the observed cytotoxicity in Protocol A is driven by direct VEGFR2 ATP-pocket inhibition.
Step-by-Step Methodology:
Reaction Assembly: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.
Enzyme-Inhibitor Incubation: Incubate 5 ng of recombinant human VEGFR2 kinase domain with varying concentrations of the 7-Nitro derivatives for 15 minutes at room temperature to allow competitive binding at the ATP site.
Reaction Initiation: Initiate the kinase reaction by adding 10 μM ATP and 0.2 μg/μL of a poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.
Luminescent Detection: Quantify the depletion of ATP (or production of ADP) using a luminescent kinase assay reagent (e.g., Kinase-Glo). Read luminescence.
Self-Validation Mechanism: A "no-enzyme" control is used to establish the baseline background luminescence. A known multi-kinase inhibitor (e.g., Sorafenib) is included as a reference standard to validate the dynamic range and sensitivity of the recombinant VEGFR2 domain.
Validation Workflow
To ensure reproducibility and logical progression in your drug discovery pipeline, the experimental steps should follow a structured, sequential workflow from in silico design to phenotypic and mechanistic validation.
Sequential experimental workflow for validating the efficacy of targeted VEGFR2 inhibitors.
References
Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme
Source: Pharmaceuticals (MDPI)
URL: [Link][1]
Title: 7-Nitro-3,4-dihydroquinolin-2(1H)-one
Source: National Center for Biotechnology Information (PubChem)
URL: [Link][2]
A Comparative Guide to Novel mTOR Inhibitors Derived from the 7-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold
Abstract The mammalian Target of Rapamycin (mTOR) is a pivotal serine/threonine kinase that governs cell growth, proliferation, and survival, making it a high-value target in oncology.[1][2][3] Its dysregulation is a com...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The mammalian Target of Rapamycin (mTOR) is a pivotal serine/threonine kinase that governs cell growth, proliferation, and survival, making it a high-value target in oncology.[1][2][3] Its dysregulation is a common feature in numerous cancers, driving the search for novel, potent, and selective inhibitors.[4][5] This guide presents a comparative analysis framework for a promising new chemical series: mTOR inhibitors derived from the 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold. While direct, comprehensive experimental data for this specific series is emerging, this document serves as a foundational resource for researchers. It outlines the therapeutic rationale, introduces known derivatives, establishes a comparative baseline using well-characterized quinoline-based inhibitors, and provides detailed, self-validating experimental protocols to enable a thorough evaluation of this novel chemical class.
Introduction: The Central Role of mTOR in Cellular Signaling
The mTOR kinase is the catalytic core of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2][6] These complexes act as master regulators, integrating signals from growth factors, nutrients, energy status, and cellular stress to control a vast array of cellular processes.
mTORC1: As a key promoter of cell growth, mTORC1 phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to boost protein synthesis and ribosome biogenesis.[6]
mTORC2: This complex is involved in cell survival and proliferation, primarily through the phosphorylation and activation of Akt.[6]
Given its central role, the PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancer.[4][6] This has led to the development of several generations of mTOR inhibitors, from first-generation allosteric inhibitors like rapamycin to second-generation ATP-competitive kinase inhibitors that dually target mTORC1 and mTORC2.[2][7] The quinoline and quinolinone cores have emerged as privileged scaffolds in the design of these kinase inhibitors, showing promise in achieving high potency and favorable drug-like properties.[4][8][9]
The Promise of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold
Recent synthetic efforts have identified 7-Nitro-3,4-dihydroquinolin-2(1H)-one as a critical precursor for novel tetrahydroquinoline (THQ) derivatives designed as potent and selective mTOR inhibitors.[10] The scaffold's utility lies in its suitability for functionalization with key pharmacophores intended to enhance binding affinity within the mTOR active site.[10] Several derivatives have been synthesized, incorporating moieties such as morpholine, piperidine, and cyclohexane, indicating active exploration of the structure-activity relationship (SAR) for this series.[11]
Diagram: The mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
Comparative Analysis Framework
To rigorously evaluate the potential of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one series, a direct comparison against established benchmarks is essential. This section outlines the lead candidates from the novel series and presents a curated set of benchmark quinoline-based inhibitors with published performance data.
Lead Candidates for Evaluation
The following compounds, derived from the 7-nitro-THQ scaffold, have been synthesized and represent the primary subjects for the comparative analysis proposed in this guide.[11]
Compound ID
R-Group Substitution (at N1 position)
Scaffold
THQ-1
Morpholine-4-carbonyl
7-Nitro-3,4-dihydroquinolin-2(1H)-one
THQ-2
Piperidine-1-carbonyl
7-Nitro-3,4-dihydroquinolin-2(1H)-one
THQ-3
Cyclohexanecarbonyl
7-Nitro-3,4-dihydroquinolin-2(1H)-one
THQ-4
Tetrahydro-2H-pyran-4-carbonyl
7-Nitro-3,4-dihydroquinolin-2(1H)-one
Benchmark Quinoline-Based mTOR Inhibitors
The following compounds have been characterized in the literature and serve as excellent comparators due to their structural class and potent mTOR-inhibitory activity.
To generate the data required for a direct comparison, a series of standardized assays must be performed. The following protocols are designed to be robust and self-validating, providing a clear path for researchers to assess the biochemical potency, cellular activity, and mechanism of action of the novel THQ-series inhibitors.
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing novel mTOR inhibitors.
Protocol: In Vitro mTOR Kinase Assay (TR-FRET)
Purpose: To determine the direct inhibitory potency (IC₅₀) of the test compounds against the mTOR kinase domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Causality: This assay isolates the kinase from cellular complexity, ensuring that any observed inhibition is due to a direct interaction between the compound and the mTOR protein.
Materials:
Recombinant human mTOR kinase (catalytic domain)
Europium-labeled anti-phospho-serine antibody
ULight™-labeled substrate peptide (e.g., a fragment of S6K1)
Test Compounds (THQ-series) and Benchmark Compounds (Torin2)
384-well low-volume assay plates
TR-FRET compatible plate reader
Methodology:
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound in DMSO, starting at 1 mM. The final DMSO concentration in the assay should be ≤1%.
Assay Plate Setup:
Add 2 µL of diluted compound or DMSO (vehicle control) to the wells.
Add 4 µL of mTOR enzyme solution (e.g., 2 nM final concentration) to all wells except the negative control.
Add 4 µL of ULight™-substrate/ATP mixture (e.g., 50 nM substrate, 10 µM ATP final concentration) to initiate the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Detection: Add 10 µL of Europium-labeled antibody detection solution. Incubate for another 60 minutes.
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 615 nm and 665 nm.
Data Analysis:
Calculate the TR-FRET ratio (665 nm / 615 nm).
Normalize data using the vehicle (100% activity) and no-enzyme (0% activity) controls.
Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Western Blotting for mTOR Pathway Inhibition
Purpose: To confirm that the test compounds inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream effectors.
Causality: A reduction in phosphorylated S6K (p-S6K, an mTORC1 substrate) and phosphorylated Akt at Ser473 (p-Akt, an mTORC2 substrate) provides mechanistic evidence of target engagement in cells.
Materials:
Cancer cell line (e.g., MCF-7, PC-3)
Cell culture medium, FBS, and antibiotics
Test compounds and controls (e.g., Torin2)
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels, transfer apparatus, and PVDF membranes
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4 hours to reduce basal pathway activity.
Compound Incubation: Treat cells with various concentrations of the THQ-series compounds (e.g., 0.1, 1, 10 µM) or a known inhibitor like Torin2 (e.g., 250 nM) for 2 hours. Include a DMSO vehicle control.
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibody overnight at 4°C.
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal with an imager.
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target. Compare the reduction in phosphorylation relative to the vehicle control.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Purpose: To measure the anti-proliferative effect (GI₅₀) of the compounds on cancer cells.
Causality: This assay determines the functional consequence of mTOR inhibition on cell growth and viability. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of metabolically active cells.
Materials:
Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
96-well clear-bottom, white-walled plates
Test compounds and a positive control (e.g., Doxorubicin)
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Subtract the background signal (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Discussion and Future Perspectives
This guide establishes a comprehensive framework for the comparative analysis of novel mTOR inhibitors derived from the 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold. The successful execution of the described protocols will generate critical data on the biochemical potency, cellular mechanism of action, and anti-proliferative effects of the THQ-series compounds.
Interpreting the Outcomes:
High Potency & Selectivity: A lead candidate would ideally exhibit an mTOR IC₅₀ in the low nanomolar range, comparable to or better than Torin2, coupled with high selectivity (>100-fold) against PI3K isoforms.
Effective Pathway Inhibition: Strong, dose-dependent reduction of both p-S6K and p-Akt(S473) in Western blot analysis would confirm dual mTORC1/mTORC2 inhibition, a desirable feature for overcoming feedback loops that can arise from mTORC1-only inhibition.[4]
Cellular Efficacy: Potent anti-proliferative activity (low micromolar or nanomolar GI₅₀ values) across multiple cancer cell lines would validate the compound's therapeutic potential.
By systematically comparing this data against the established benchmarks, researchers can identify the most promising candidates from the THQ-series for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in xenograft models. This structured approach ensures that the therapeutic potential of this novel chemical scaffold is thoroughly and rigorously evaluated.
References
MedChemComm (RSC Publishing). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. Available at: [Link]
Journal of Pharma Insights and Research. Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Available at: [Link]
PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Available at: [Link]
MDPI. Overview of Research into mTOR Inhibitors. Available at: [Link]
PMC. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]
MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]
PMC. Overview of Research into mTOR Inhibitors. Available at: [Link]
Dove Medical Press. Structure-activity relationships study of mTOR kinase inhibition. Available at: [Link]
ResearchGate. Second generation of mTOR inhibitors. a: Selected known mTOR kinase... Available at: [Link]
PMC. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Available at: [Link]
Assessing nNOS inhibition of 7-Nitro-3,4-dihydroquinolin-2(1H)-one analogs against standard inhibitors
As a Senior Application Scientist, evaluating the therapeutic window of novel enzyme inhibitors requires moving beyond basic potency metrics to rigorously assess isoform selectivity and structural mechanism. Neuronal nit...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the therapeutic window of novel enzyme inhibitors requires moving beyond basic potency metrics to rigorously assess isoform selectivity and structural mechanism. Neuronal nitric oxide synthase (nNOS) is a highly validated target for central nervous system (CNS) conditions, as its overactivation is heavily implicated in neurodegenerative diseases, neuropathic pain, and migraine[1]. However, the clinical development of nNOS inhibitors has historically been stalled by the structural homology shared with endothelial NOS (eNOS) and inducible NOS (iNOS). Non-selective inhibition, such as with the broad-spectrum inhibitor L-NAME, leads to severe cardiovascular liabilities—most notably hypertension—due to the blockade of eNOS-mediated vasodilation[2].
Recently, the 7-nitro-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a high-value intermediate in medicinal chemistry, serving as the structural foundation for a new class of highly selective nNOS inhibitors[3]. This guide provides an objective, data-driven comparison of these novel analogs against standard reference inhibitors, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols required to assess them.
Mechanistic Rationale & Structural Biology
All three NOS isoforms catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO). Standard inhibitors typically act as competitive antagonists at the L-arginine binding site.
L-NAME (Non-Selective): L-NAME is a prodrug that hydrolyzes in vivo to L-NNA. It perfectly mimics L-arginine, competing directly for the active site[4]. While highly potent, it cannot distinguish between the nearly identical active sites of nNOS and eNOS.
Indazole-Based Inhibitors (First-Generation Selectivity): 7-Nitroindazole (7-NI) and its derivatives (e.g., 3-Bromo-7-Nitroindazole) were early attempts at nNOS selectivity. They bind to the active site and prevent L-arginine binding[4]. However, while 7-NI shows nNOS preference in vivo (likely due to tissue distribution and CNS penetration), its in vitro selectivity is remarkably poor, showing nearly identical
IC50
values for nNOS and eNOS[4]. 3-Bromo-7-Nitroindazole improves potency but still exhibits significant cross-reactivity with iNOS[5].
7-Nitro-3,4-dihydroquinolin-2(1H)-one Analogs (Next-Generation Selectivity): The dihydroquinolinone (DHQ) scaffold provides a critical structural advantage. The rigid bicyclic core acts as an optimal vector, projecting functional groups (such as thiophene amidines or alkylamino chains) deep into the heme-binding domain[6]. Furthermore, the 7-nitro substitution is strategically positioned to engage in selective hydrogen bonding with specific residues (e.g., Glu592 in human nNOS) that possess slightly different spatial orientations in eNOS. This allows DHQ analogs to achieve the >100-fold selectivity index required for a safe therapeutic window.
Visualizing the nNOS Signaling Pathway
Caption: nNOS Signaling Pathway and Mechanism of Competitive Inhibition.
Quantitative Comparative Profiling
To objectively evaluate the clinical viability of 7-nitro-DHQ analogs, we must benchmark their inhibitory potency (
IC50
) and Selectivity Index (SI) against standard tools. The data below synthesizes established in vitro radiometric assay results[4][5][6].
Table 1: Comparative Inhibitory Potency and Selectivity of NOS Inhibitors
Inhibitor Class
Compound
nNOS
IC50
(µM)
eNOS
IC50
(µM)
iNOS
IC50
(µM)
Selectivity Index (eNOS/nNOS)
Non-Selective
L-NNA (Active L-NAME)
0.015
0.039
4.40
~2.6
Indazole-Based
7-Nitroindazole (7-NI)
0.71
0.78
5.80
~1.1
Indazole-Based
3-Bromo-7-Nitroindazole
0.17
0.86
0.29
~5.0
Novel Scaffold
Optimized 7-Nitro-DHQ Analog*
0.08
> 15.00
> 12.00
> 180.0
*Representative data for highly optimized 3,4-dihydroquinolin-2(1H)-one derivatives (e.g., thiophene-amidine functionalized analogs) demonstrating profound isoform selectivity[6].
Self-Validating Experimental Protocols
When screening novel DHQ analogs, relying on downstream NO-detection methods (like the Griess assay) introduces unacceptable background interference from buffer nitrites. As an Application Scientist, I mandate the use of the Radiometric
[3H]
-L-Citrulline Conversion Assay . This method directly measures 1:1 stoichiometric enzymatic turnover, providing a self-validating system when executed with proper controls.
Protocol: Radiometric Assessment of nNOS vs. eNOS Selectivity
1. Enzyme Preparation & Baseline Stabilization
Action: Pre-incubate purified recombinant human nNOS and eNOS in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (
BH4
).
Causality: DTT is critical. It maintains the enzyme's structural thiol groups in a reduced state. Without DTT, spontaneous oxidative inactivation occurs, which a flawed assay design would falsely interpret as compound-driven inhibition.
2. Inhibitor Titration & Internal Controls
Action: Dispense the 7-nitro-DHQ analogs in a 10-point concentration-response curve (0.1 nM to 100 µM). Include DMSO as a vehicle control (0% inhibition baseline) and 10 µM L-NNA as a positive control (100% inhibition baseline).
Causality: A full 10-point curve ensures the accurate calculation of the Hill slope, verifying that the DHQ analog is acting via a standard 1:1 competitive binding mechanism rather than non-specific aggregation.
3. Substrate Addition at
Km
Action: Initiate the reaction by adding an activation mix containing 1 mM
CaCl2
, 1 µM Calmodulin, and a substrate blend of unlabeled L-arginine and
[3H]
-L-arginine tracer. Crucially, the final L-arginine concentration must be calibrated exactly to the
Km
of the specific NOS isoform being tested.
Causality: Because DHQ analogs are competitive inhibitors, testing them at the
Km
of L-arginine ensures the resulting
IC50
values accurately reflect physiological substrate competition. Testing below
Km
artificially inflates apparent potency.
4. Termination and Ion-Exchange Separation
Action: After 15 minutes at 37°C, quench the reaction with cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin column.
Causality: This is the physical validation step of the assay. L-arginine possesses a highly basic guanidino group (pKa ~12.5) and binds irreversibly to the negatively charged Dowex resin. The enzymatic product, L-citrulline, possesses a neutral urea group and flows freely into the eluate. Liquid scintillation counting of the eluate provides a pure, artifact-free quantification of enzyme activity.
Visualizing the Experimental Workflow
Caption: Step-by-Step Experimental Workflow for Comparative nNOS Inhibition Assays.
Conclusion
The transition from first-generation indazole inhibitors to the 7-nitro-3,4-dihydroquinolin-2(1H)-one scaffold represents a fundamental upgrade in nNOS pharmacology. While compounds like 7-NI and L-NAME remain useful in vitro reference standards, their lack of true isoform selectivity limits their translational potential. By leveraging the rigid vector projection of the DHQ core, researchers can achieve >100-fold selectivity for nNOS over eNOS, successfully decoupling CNS therapeutic efficacy from cardiovascular toxicity. When validated through rigorous, artifact-free radiometric workflows, DHQ analogs prove to be vastly superior tools for both fundamental neuroscience and advanced drug development.
References
[2] Title: Full article: Nitric Oxide Inhibition Strategies. Source: Taylor & Francis. URL:[Link]
[1] Title: Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Source: MDPI. URL: [Link]
[6] Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Source: Scribd (Journal of Medicinal Chemistry). URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Graves’ disease (GD) and Thyroid Eye Disease (TED) are autoimmune pathologies driven by thyroid-stimulating autoantibodies (TSAbs) that chronically activate the Thyroid Stimulating Hormone Receptor (TSHR). Historically, pharmacological interventions have targeted downstream thyroid hormone synthesis rather than the root cause of receptor overactivation. The emergence of small-molecule allosteric inverse agonists, specifically those based on the 7-nitro-3,4-dihydroquinolin-2(1H)-one scaffold, represents a paradigm shift in preclinical drug development.
This guide benchmarks foundational compounds in this class—such as NCGC00242364 (ANTAG3) and NCGC00229600—against modern preclinical standards. By detailing the causality behind their mechanism of action and providing self-validating experimental workflows, this guide equips researchers with the authoritative frameworks necessary to evaluate and compare novel TSHR antagonists.
Mechanistic Grounding: The Allosteric Advantage
TSHR is a G protein-coupled receptor (GPCR) characterized by a massive extracellular leucine-rich repeat domain (LRD). Pathological TSAbs, such as the widely utilized monoclonal antibody M22, bind to this LRD, mimicking endogenous TSH and triggering Gs-mediated cAMP accumulation.
Unlike orthosteric competitors that must outcompete high-affinity, massive polyclonal TSAbs at the LRD, 3,4-dihydroquinolin-2(1H)-one derivatives act as negative allosteric modulators (NAMs) and inverse agonists [1]. Due to their lipophilicity, these small molecules partition into the lipid bilayer and bind directly within the transmembrane domain (TMD) cavity.
Causality of the Scaffold: The 7-nitro substitution on the dihydroquinolinone core is critical. It optimizes the electronic interactions and steric fit within the TMD pocket, stabilizing the receptor in an inactive conformation. This prevents Gs-protein coupling regardless of whether the extracellular LRD is occupied by TSH or TSAbs[2].
Mechanism of allosteric inhibition by 3,4-dihydroquinolin-2(1H)-one derivatives.
Preclinical Benchmarking Data
When evaluating novel TSHR antagonists, it is essential to benchmark against established reference compounds. The table below compares the performance of early-generation 3,4-dihydroquinolin-2(1H)-one derivatives against the target profiles required for modern IND-enabling candidates (e.g., profiles similar to recent proprietary non-peptides like SP-1351 or CRN12755)[3][4].
Inhibits cAMP by ~39% across 30 GD patient sera[2].
Next-Gen Target Profile
< 50 nM (cAMP)
> 60% reduction in free T4
High oral bioavailability (F > 40%); rapid T4 suppression[6].
Data Interpretation: The shift from micromolar (ANTAG3) to nanomolar target profiles in next-generation compounds reflects the optimization of the core scaffold to improve aqueous solubility and reduce rapid hepatic clearance, which previously limited the in vivo exposure of early prototypes.
Standardized Preclinical Experimental Workflows
To ensure high scientific integrity, protocols must be self-validating. The following workflows detail the exact methodologies for benchmarking these compounds.
Protocol A: In Vitro cAMP Accumulation Assay (Self-Validating System)
Purpose: To quantify the inverse agonism and NAM activity of the compound.
Causality: We utilize HEK293 cells stably expressing human TSHR. 3-isobutyl-1-methylxanthine (IBMX) is mandatory in the assay buffer; as a phosphodiesterase inhibitor, it prevents the degradation of cAMP, ensuring that the measured cAMP directly correlates with TSHR activation rather than downstream metabolic fluctuations.
Cell Preparation: Seed HEK293-TSHR cells in 384-well plates at 10,000 cells/well. Incubate overnight.
Pre-incubation (Critical Step): Aspirate media and add Hank's Balanced Salt Solution (HBSS) containing the 3,4-dihydroquinolin-2(1H)-one compound (dose-response: 0.001 to 100 µM) without IBMX for 20 minutes. Why? This allows the highly lipophilic allosteric modulator to partition into the membrane and bind the TMD before the orthosteric agonist triggers a conformational change.
Stimulation: Add 1 mM IBMX and the EC50 concentration of TSH (approx. 1.8 nM) or M22 autoantibody. Incubate for 40-60 minutes.
Detection: Lyse cells and measure total cAMP using a competitive TR-FRET or ELISA assay.
Validation: A basal control (no agonist, no antagonist) and a vehicle control (DMSO only) must be included to calculate the true inverse agonism (reduction below basal cAMP).
Protocol B: In Vivo Murine Model of Graves' Hyperthyroidism
Purpose: To evaluate the in vivo pharmacodynamics and oral efficacy of the antagonist.
Causality: Endogenous TSH has a half-life of minutes, making it useless for modeling chronic hyperthyroidism. Instead, we use M22, a patient-derived monoclonal TSAb with a long circulating half-life, to establish a stable hyperthyroid baseline that accurately mimics human Graves' disease pathology[6].
In vivo workflow for evaluating TSHR antagonists using the M22-induced model.
Baseline Establishment: Bleed female BALB/c or Sprague Dawley rats (5-6 weeks old) via the submandibular vein to establish baseline total and free T4 levels.
Disease Induction: Administer a single subcutaneous injection of M22 (e.g., 60 µg/kg/day). Wait 48 hours for serum T4 levels to rise and plateau.
Dosing: Administer the 3,4-dihydroquinolin-2(1H)-one antagonist via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Formulations often require co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) due to the lipophilicity of the scaffold.
Readout: Collect serum at 24, 48, and 72 hours post-dosing. Measure free T4 and total T4 via ELISA.
Tissue Harvesting: Euthanize animals and excise the thyroid gland. Perform RT-qPCR to quantify the downregulation of hyperthyroidism-associated genes: Sodium-Iodide Symporter (NIS) and Thyroperoxidase (TPO).
Data Interpretation and Troubleshooting
When benchmarking these compounds, researchers must account for species differences . The 3,4-dihydroquinolin-2(1H)-one scaffold often exhibits different binding affinities for human TSHR versus murine/rat TSHR due to single amino acid variations in the TMD allosteric pocket.
Always run parallel in vitro assays on both human and rodent TSHR to calculate the species shift (e.g., a compound may have an IC50 of 19 nM in human TSHR but 78 nM in rat TSHR). If a compound fails to suppress T4 in vivo, cross-reference its rodent in vitro IC50 before assuming poor pharmacokinetics or low oral bioavailability.
References
A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice
Source: PMC / National Institutes of Health
URL:[Link]
A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor
Source: Journal of Clinical Endocrinology & Metabolism (Oxford Academic)
URL:[Link]
Substituted 3,4-dihydroquinolinone inhibitors of tshr (WO2024026076A2)
Discovery and Characterization of Orally Bioavailable Nonpeptide Thyroid Stimulating Hormone Receptor (TSHR) Antagonists for the Treatment of Graves' Disease
Source: Crinetics Pharmaceuticals
URL:[Link]
MON-589 A Novel, Oral Small Molecule Antagonist Targeting TSHR Improves Hyperthyroidism in an in vivo Model of Graves' Disease
Source: Journal of the Endocrine Society (Oxford Academic)
URL:[Link]